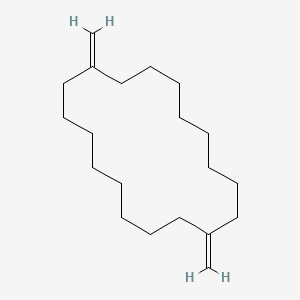
1,10-Dimethylidenecyclooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Dimethylidenecyclooctadecane is an organic compound characterized by its unique structure, which includes two methylene groups attached to a cyclooctadecane ring
Vorbereitungsmethoden
The synthesis of 1,10-Dimethylidenecyclooctadecane typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the cyclization of a suitable precursor. Common methods include the use of Grignard reagents or organolithium compounds to introduce the methylene groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Catalysts such as palladium or nickel may be used to facilitate the cyclization process.
Industrial Production: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to increase yield and purity. This may include the use of high-pressure reactors and continuous flow systems.
Analyse Chemischer Reaktionen
1,10-Dimethylidenecyclooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding alkanes.
Substitution: The methylene groups in this compound can undergo substitution reactions with halogens or other electrophiles, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogens for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent side reactions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alkanes, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,10-Dimethylidenecyclooctadecane has several scientific research applications:
Chemistry: In organic synthesis, it serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various organic compounds.
Biology: The compound is used in the study of biological membranes and lipid bilayers due to its hydrophobic nature. It can also be used as a model compound in the study of membrane proteins.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to interact with lipid membranes. It may also have applications in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,10-Dimethylidenecyclooctadecane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound primarily interacts with lipid membranes and hydrophobic regions of proteins. Its hydrophobic nature allows it to embed within lipid bilayers, affecting membrane fluidity and permeability.
Pathways Involved: The compound can modulate the activity of membrane-bound enzymes and receptors by altering the local lipid environment. This can lead to changes in cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1,10-Dimethylidenecyclooctadecane can be compared with other similar compounds:
Similar Compounds: Compounds such as 1,10-Diaminodecane and 1,10-Phenanthroline share structural similarities with this compound. These compounds also contain cyclic structures with functional groups that can undergo similar chemical reactions.
Uniqueness: The uniqueness of this compound lies in its specific structure, which includes two methylene groups attached to a cyclooctadecane ring. This structure imparts unique chemical and physical properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
138152-02-0 |
|---|---|
Molekularformel |
C20H36 |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
1,10-dimethylidenecyclooctadecane |
InChI |
InChI=1S/C20H36/c1-19-15-11-7-3-5-9-13-17-20(2)18-14-10-6-4-8-12-16-19/h1-18H2 |
InChI-Schlüssel |
KIYJASBPYREOFW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCCCCCCCC(=C)CCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)
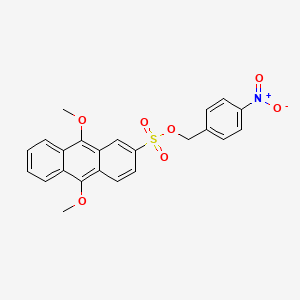

![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)


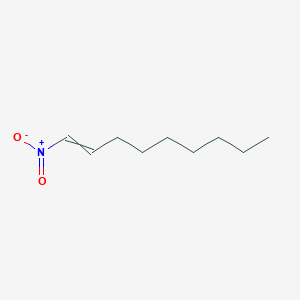


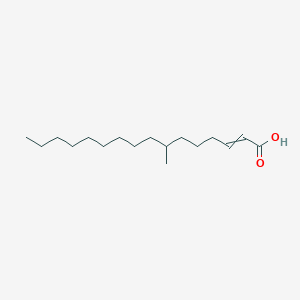

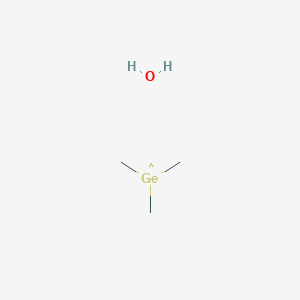
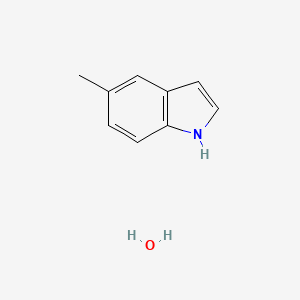
![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
